molecular formula C9H12BrNO B1407469 4-bromo-N-ethyl-3-methoxyaniline CAS No. 1549896-23-2

4-bromo-N-ethyl-3-methoxyaniline

Cat. No.: B1407469
CAS No.: 1549896-23-2
M. Wt: 230.1 g/mol
InChI Key: DVIVFZDRAQBVFO-UHFFFAOYSA-N
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Description

4-Bromo-N-ethyl-3-methoxyaniline is an organic compound belonging to the class of anilines It is characterized by the presence of a bromine atom at the fourth position, an ethyl group attached to the nitrogen atom, and a methoxy group at the third position on the benzene ring

Biochemical Analysis

Biochemical Properties

4-bromo-N-ethyl-3-methoxyaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . These interactions often involve the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of certain genes involved in the cell cycle, leading to changes in cell proliferation and apoptosis . Additionally, it can modulate signaling pathways such as the MAPK/ERK pathway, which is essential for cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can cause significant changes in physiological and biochemical parameters . For example, high doses of this compound have been associated with toxic effects, including liver and kidney damage. Threshold effects have also been observed, where a certain dose is required to elicit a measurable response.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The metabolic pathways of this compound are complex and involve multiple steps, including oxidation, reduction, and conjugation reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It can be transported across cell membranes by specific transporters, leading to its accumulation in certain tissues . Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be targeted to specific compartments or organelles within the cell through various targeting signals and post-translational modifications . For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-ethyl-3-methoxyaniline typically involves the following steps:

    Nitration and Reduction: The starting material, 4-bromo-3-methoxyaniline, can be synthesized through the nitration of 4-bromoanisole followed by reduction.

    Ethylation: The next step involves the ethylation of 4-bromo-3-methoxyaniline using ethyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes followed by ethylation under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-ethyl-3-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to the corresponding amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-N-ethyl-3-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the manufacture of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    4-Bromo-3-methoxyaniline: Lacks the ethyl group on the nitrogen atom.

    4-Bromo-N-methyl-3-methoxyaniline: Contains a methyl group instead of an ethyl group.

    4-Chloro-N-ethyl-3-methoxyaniline: Has a chlorine atom instead of a bromine atom.

Uniqueness: 4-Bromo-N-ethyl-3-methoxyaniline is unique due to the combination of the bromine atom, ethyl group, and methoxy group, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

4-bromo-N-ethyl-3-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-3-11-7-4-5-8(10)9(6-7)12-2/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIVFZDRAQBVFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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